1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
Overview
Description
1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane is a useful research compound. Its molecular formula is C12H10F8O4 and its molecular weight is 370.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Mechanism of Action
Mode of Action
The mode of action of this compound is likely through its participation in polymerization reactions. As an acrylate monomer, it can undergo a reaction known as free radical polymerization, where the double bond in the acrylate group reacts with a free radical to form a larger molecule . This process can continue, leading to the formation of a polymer chain.
Pharmacokinetics
Given its use in industrial applications, it’s likely that its bioavailability in a biological system would be low .
Result of Action
The primary result of the action of this compound is the formation of polymers. These polymers can have various properties and uses depending on the specific conditions of the polymerization reaction .
Properties
IUPAC Name |
(2,2,3,3,4,4,5,5-octafluoro-6-prop-2-enoyloxyhexyl) prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTMTZBMAGYMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2CHC(O)OCH2C4F8CH2OC(O)CHCH2, C12H10F8O4 | |
Record name | 2-Propenoic acid, 1,1'-(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl) ester | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379721 | |
Record name | 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2264-01-9 | |
Record name | 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2264-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexyl diacrylate (DCFA4) in the development of new materials for NIL?
A1: DCFA4 acts as a crosslinker in the development of a novel fluorinated hybrid resist for NIL. The researchers combined DCFA4 with a fluorinated mercaptopropyl polyhedral oligomeric silsesquioxane (POSS-F-SH) []. Upon UV exposure, the thiol (SH) groups on the POSS-F-SH react with the acrylate groups on the DCFA4 in a process called thiol-ene photopolymerization. This reaction creates a crosslinked network, resulting in a solid material suitable for use as a mold in NIL.
Q2: What are the advantages of using a hybrid resist containing DCFA4 for NIL?
A2: The incorporation of DCFA4 in the hybrid resist formulation offers several benefits for NIL applications:
- Low Viscosity: DCFA4 contributes to the low viscosity of the uncured resist (16–239 cP) [], allowing for easier processing and filling of nanometer-scale features in NIL molds.
- Low Shrinkage: The resulting hybrid material exhibits low bulk volumetric shrinkage (4.8–7.5%) upon curing [], ensuring high fidelity pattern transfer during the imprinting process.
- Excellent Mechanical Properties: The crosslinked material shows high transparency to UV light, resistance to organic solvents, and excellent mechanical properties, including a Young's modulus of 0.31–1.56 GPa []. These properties contribute to the durability of the mold and its ability to withstand multiple imprinting cycles.
- Low Surface Energy: The presence of fluorine atoms in both DCFA4 and POSS-F-SH contributes to the low surface energy of the cured material (14–20.4 mJ m−2) [], facilitating easy release from the imprinted substrate and preventing damage to the delicate nanostructures.
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